molecular formula C27H25ClN4O3 B2432917 7-(4-(3-氯苯基)哌嗪-1-羰基)-3-苯乙基喹唑啉-2,4(1H,3H)-二酮 CAS No. 892281-82-2

7-(4-(3-氯苯基)哌嗪-1-羰基)-3-苯乙基喹唑啉-2,4(1H,3H)-二酮

货号 B2432917
CAS 编号: 892281-82-2
分子量: 488.97
InChI 键: WQOVFKNRJRHVOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule “7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the quinazoline group suggests that this compound might have potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups including a piperazine ring, a quinazoline group, and a phenethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring and the quinazoline group are both reactive and could potentially undergo a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .

科学研究应用

抗分枝杆菌活性

研究表明,与所讨论化合物相似的化合物,例如 3-芳基喹唑啉-2,4(1H,3H)-二酮,显示出有希望的抗分枝杆菌活性。这些化合物已被发现对结核分枝杆菌和其他致病分枝杆菌具有活性。分子结构的改变,例如用硫代替氧,可以提高其抗分枝杆菌功效 (Waisser 等,2001)

抗哮喘特性

研究表明,类似化合物的衍生物,特别是涉及哌嗪的衍生物,已被探索其抗哮喘特性。例如,黄嘌呤衍生物以其血管扩张活性而闻名,已被合成并在此领域显示出显着的活性。这表明在开发新型抗哮喘剂方面具有潜在应用 (Bhatia 等,2016)

抗菌活性

喹唑啉类的某些衍生物显示出良好至中等的抗菌活性。这包括三唑衍生物,在合成和测试后,已证明对各种微生物有效。这表明开发新型抗菌剂的潜力 (Bektaş 等,2007)

发光特性和光致电子转移

具有哌嗪取代基的化合物,如所讨论的化合物,因其发光特性和在光致电子转移应用中的潜力而受到研究。这包括研究某些荧光团的荧光如何通过这些过程被猝灭,表明在化学传感和光动力疗法中的用途 (Gan 等,2003)

抗肿瘤活性

已合成并评估了喹唑啉和哌嗪的几种衍生物作为抗肿瘤剂的潜力。这包括对三唑基和三嗪基喹唑啉二酮的研究,这些研究对人癌细胞系显示出显着的效力,表明其在癌症治疗中的适用性 (Al-Romaizan 等,2019)

未来方向

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various fields such as medicine .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione with 3-chlorophenylpiperazine-1-carboxylic acid followed by the addition of a carbonyl group to the piperazine ring.", "Starting Materials": [ "7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione", "3-chlorophenylpiperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "To a solution of 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione (1.0 g, 4.3 mmol) in DMF (10 mL) was added DIPEA (1.5 mL, 8.6 mmol) and DCC (1.0 g, 4.8 mmol) at 0°C under nitrogen atmosphere. The mixture was stirred at room temperature for 2 h and then filtered to remove the dicyclohexylurea byproduct. The filtrate was concentrated under reduced pressure to give the intermediate 7-(quinazolin-2-ylamino)-3-phenethylcarbonyl chloride.", "To a solution of 3-chlorophenylpiperazine-1-carboxylic acid (1.0 g, 4.3 mmol) in DMF (10 mL) was added DIPEA (1.5 mL, 8.6 mmol) at 0°C under nitrogen atmosphere. The mixture was stirred at room temperature for 2 h and then filtered to remove the DIPEA hydrochloride byproduct. The filtrate was added dropwise to a solution of the intermediate 7-(quinazolin-2-ylamino)-3-phenethylcarbonyl chloride in DMF (10 mL) at 0°C under nitrogen atmosphere. The mixture was stirred at room temperature for 24 h and then poured into a mixture of CHCl3 (50 mL) and NaHCO3 (10 mL, 10% w/v). The organic layer was separated and washed with water (2 × 50 mL) and brine (50 mL), dried over Na2SO4, and concentrated under reduced pressure to give the crude product.", "The crude product was purified by column chromatography on silica gel using EtOAc/hexane (1:9) as the eluent to give the final product 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 60%, mp: 220-222°C)." ] }

CAS 编号

892281-82-2

产品名称

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

分子式

C27H25ClN4O3

分子量

488.97

IUPAC 名称

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,29,35)

InChI 键

WQOVFKNRJRHVOS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。